2-Amino-5-bromobenzothiazole 3-oxide
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Overview
Description
2-Amino-5-bromobenzothiazole 3-oxide is a chemical compound with the CAS Number: 1216671-97-4 . It has a molecular weight of 246.11 . The IUPAC name for this compound is 2-amino-5-bromo-1H-1lambda3-benzo[d]thiazole 3-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN2OS/c8-4-1-2-6-5 (3-4)10 (11)7 (9)12-6/h1-3,12H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Catalytic Synthesis of Benzothiazoles
2-Amino-5-bromobenzothiazole derivatives have been utilized in the ligand-free, copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. This synthesis process involves intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, highlighting an experimentally simple, general, and efficient approach without the need for external chelating ligands. This method represents a heterogeneous process with the possibility of recovering and recycling the copper(II) oxide nanoparticles without loss of activity (Saha et al., 2009).
Corrosion Inhibition
Another application of 2-amino-5-bromobenzothiazole derivatives is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in inhibiting copper corrosion in acidic environments. For example, experimental and computational investigations have shown that 2-amino-6-bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at 1 mM concentration. Electrochemical measurements and surface analysis techniques alongside theoretical calculations have provided insights into the adsorption behavior and mechanism of inhibition, suggesting the formation of an adsorption film that follows the Langmuir adsorption model (Chen et al., 2018).
Synthesis of Chiral Oxidizing Reagents
Benziodazole oxides derived from amino acid precursors, including 2-aminobenzothiazole derivatives, have been explored for their potential as chiral oxidizing agents. These compounds, synthesized through the oxidation of readily available 2-iodobenzamides, offer a practical application as selective oxidizing reagents. They have shown promise in oxidizing primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides with moderate enantioselectivity, presenting a novel approach in the synthesis of chiral molecules (Zhdankin et al., 2000).
Green Chemistry Applications
In the realm of green chemistry, 2-amino-5-bromobenzothiazole derivatives have been used in water-promoted synthesis processes. A notable example is the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles through tandem reactions in water, which has been shown to significantly accelerate reaction rates compared to traditional organic solvents. This approach emphasizes the environmental benefits of using water as a solvent, in addition to showcasing the high efficiency and simplicity of the experimental procedures involved (Zhang et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of biological activities . They have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-bromo-3-hydroxy-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVPIMXJCKFHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C(=N)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680922 |
Source
|
Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216671-97-4 |
Source
|
Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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